molecular formula C7H7NS2 B14471435 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione CAS No. 65384-65-8

1-(Pyridin-2-yl)-2-sulfanylethane-1-thione

Cat. No.: B14471435
CAS No.: 65384-65-8
M. Wt: 169.3 g/mol
InChI Key: HHKMGGOPIFTYRK-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-2-sulfanylethane-1-thione is an organic compound that features a pyridine ring attached to a thione group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione typically involves the reaction of 2-mercaptopyridine with an appropriate electrophile. One common method is the reaction of 2-mercaptopyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired thione compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-2-yl)-2-sulfanylethane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)-2-sulfanylethane-1-thione is unique due to its specific combination of a pyridine ring and a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiols and interact with nucleic acids sets it apart from other similar compounds .

Properties

CAS No.

65384-65-8

Molecular Formula

C7H7NS2

Molecular Weight

169.3 g/mol

IUPAC Name

1-pyridin-2-yl-2-sulfanylethanethione

InChI

InChI=1S/C7H7NS2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2

InChI Key

HHKMGGOPIFTYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=S)CS

Origin of Product

United States

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